![molecular formula C10H17Cl B13174535 2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H17Cl. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. The compound features a chloromethyl group and an ethyl group attached to the bicyclic framework, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane typically involves the chloromethylation of 2-ethylbicyclo[2.2.1]heptane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired chloromethylated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and crystallization ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The bicyclic framework provides rigidity, influencing the compound’s interaction with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the ethyl group, making it less sterically hindered.
2-Ethylbicyclo[2.2.1]heptane: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
Uniqueness
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane is unique due to the presence of both the chloromethyl and ethyl groups. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-ethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-2-10(7-11)6-8-3-4-9(10)5-8/h8-9H,2-7H2,1H3 |
Clé InChI |
PUWMBLOUTQTOSD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2CCC1C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13174460.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
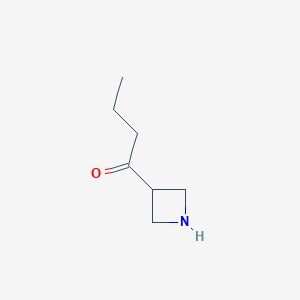
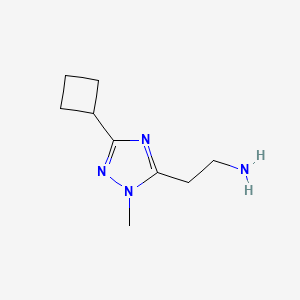
![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
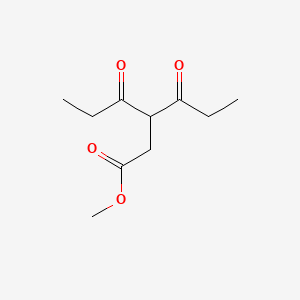
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
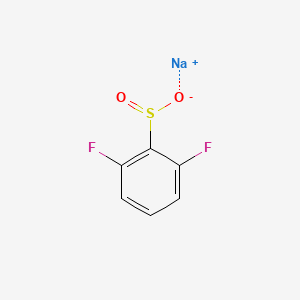
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
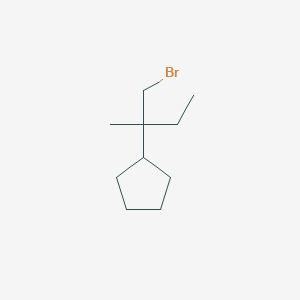
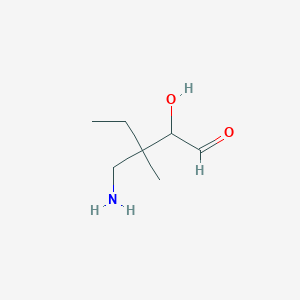
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
